2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide
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Overview
Description
2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole ring, a thiazolidine ring, and a phenylethyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide typically involves multiple steps. One common method includes the condensation of indole derivatives with thiazolidine-2,4-dione derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiazolidine or indole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic Acids
- 1,2,3,4-Tetrahydro-4-oxo-10-chlorobenzo[g]quinoline
- 4-Ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
Uniqueness
2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide stands out due to its unique combination of an indole ring, a thiazolidine ring, and a phenylethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H25N3O4S2 |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C26H25N3O4S2/c30-21(27-13-12-17-7-2-1-3-8-17)16-28-20-11-5-4-10-19(20)22(24(28)31)23-25(32)29(26(34)35-23)15-18-9-6-14-33-18/h1-5,7-8,10-11,18H,6,9,12-16H2,(H,27,30)/b23-22- |
InChI Key |
GFIMEGOFGYOOJD-FCQUAONHSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)/SC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
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